molecular formula C9H11NO3 B7963550 Methyl 5-amino-4-hydroxy-2-methylbenzoate CAS No. 1163281-03-5

Methyl 5-amino-4-hydroxy-2-methylbenzoate

Cat. No.: B7963550
CAS No.: 1163281-03-5
M. Wt: 181.19 g/mol
InChI Key: XCQCZEBDDUBSNS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-amino-4-hydroxy-2-methylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification process. Additionally, solvent recovery and recycling systems are often integrated to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro group.

Major Products Formed

    Oxidation: Formation of Methyl 5-nitro-4-oxo-2-methylbenzoate.

    Reduction: Formation of this compound.

    Substitution: Formation of Methyl 5-chloro-4-hydroxy-2-methylbenzoate.

Scientific Research Applications

Methyl 5-amino-4-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-hydroxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 4-hydroxy-2-methylbenzoate: Lacks the amino group at the 5-position.

    Methyl 5-amino-2-methylbenzoate: Lacks the hydroxyl group at the 4-position.

Uniqueness

Methyl 5-amino-4-hydroxy-2-methylbenzoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-amino-4-hydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQCZEBDDUBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207238
Record name Benzoic acid, 5-amino-4-hydroxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163281-03-5
Record name Benzoic acid, 5-amino-4-hydroxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163281-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-amino-4-hydroxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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